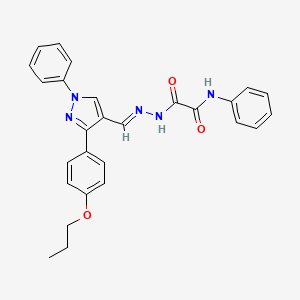
(1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide is a complex organic compound with a unique structure that includes an adamantane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide typically involves multiple steps:
Formation of the adamantane core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the carboxamide group: This step involves the reaction of the adamantane core with a suitable amine and carboxylic acid derivative under conditions that promote amide bond formation.
Attachment of the sulfonamido group: The sulfonamido group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.
Incorporation of the fluorophenyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the sulfonamido and carboxamide groups, potentially leading to the formation of amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, the compound’s potential therapeutic effects are being investigated. Its unique structure and functional groups may allow it to interact with specific enzymes or receptors, making it a candidate for the development of new drugs.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamido and carboxamide groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,3R,4s,5S,7s)-4-(2-((2-chlorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
- (1S,3R,4s,5S,7s)-4-(2-((2-bromophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
- (1S,3R,4s,5S,7s)-4-(2-((2-iodophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
Uniqueness
The uniqueness of (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide lies in the presence of the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability and reactivity. This makes it distinct from its chlorinated, brominated, and iodinated analogs, which may have different reactivity and biological activity profiles.
Propiedades
Fórmula molecular |
C21H28FN3O4S |
|---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
(3R,5S)-4-[[2-[(2-fluorophenyl)sulfonylamino]-2-methylpropanoyl]amino]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H28FN3O4S/c1-20(2,25-30(28,29)16-6-4-3-5-15(16)22)19(27)24-17-13-7-12-8-14(17)11-21(9-12,10-13)18(23)26/h3-6,12-14,17,25H,7-11H2,1-2H3,(H2,23,26)(H,24,27)/t12?,13-,14+,17?,21? |
Clave InChI |
UBAPBKDXKUTATP-XFVFRGDESA-N |
SMILES isomérico |
CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)C(=O)N)NS(=O)(=O)C4=CC=CC=C4F |
SMILES canónico |
CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)NS(=O)(=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[[20-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15073979.png)
![Bis({amino[(2-aminophenyl)sulfanyl]methylidene})butanedinitrile; ethyl alcohol](/img/structure/B15073987.png)
![N'-[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylheptanediamide](/img/structure/B15073996.png)
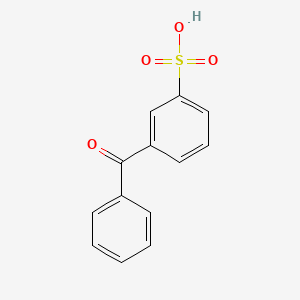
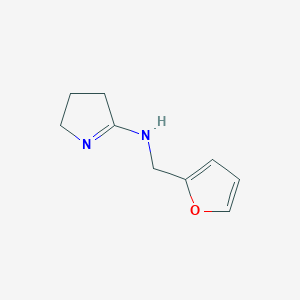
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine](/img/structure/B15074022.png)
![[(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaen-17-yl]methanol](/img/structure/B15074034.png)
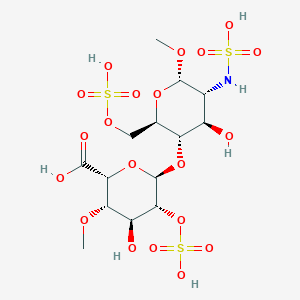
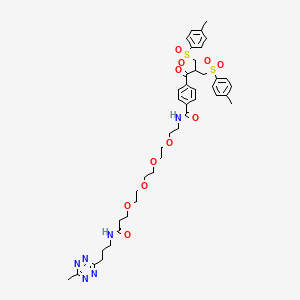
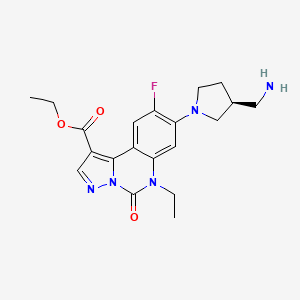
![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)
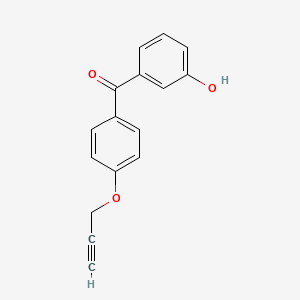
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)
